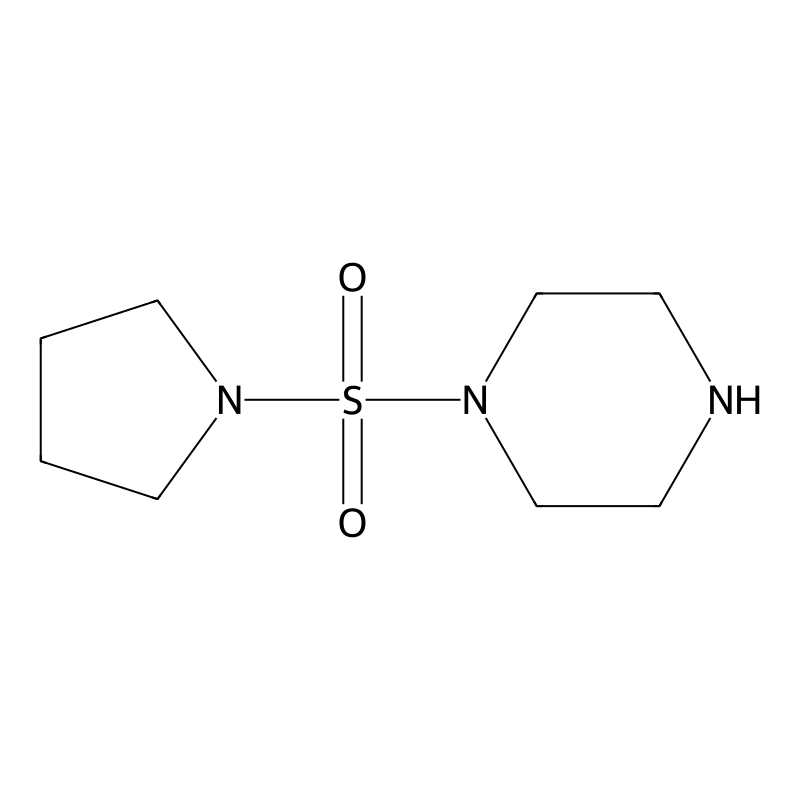

1-(Pyrrolidine-1-sulfonyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical structure and similarity: The molecule contains two cyclic amine groups (piperazine and pyrrolidine) linked by a sulfonyl group. Similar structures are known to have various biological activities, including acting on ion channels or enzymes.

- Availability: Companies like Alfa Chemistry and Sigma-Aldrich offer 1-(Pyrrolidine-1-sulfonyl)piperazine for purchase, suggesting potential research applications [, ].

- Salt form: The existence of a commercially available hydrochloride salt (1-(Pyrrolidine-1-sulfonyl)piperazine hydrochloride) indicates possible interest in improving water solubility or other properties for research purposes [].

1-(Pyrrolidine-1-sulfonyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a pyrrolidine sulfonyl moiety. Its molecular formula is C₈H₁₇N₃O₂S, and it features significant heteroatom content, making it a candidate for various biological applications. The compound's structure allows for diverse interactions with biological systems, which can be exploited in medicinal chemistry.

As no scientific research on the biological activity of 1-(Pyrrolidine-1-sulfonyl)piperazine has been identified, a mechanism of action cannot be described at this time.

The chemical behavior of 1-(Pyrrolidine-1-sulfonyl)piperazine can be analyzed through various reactions:

- Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation Reactions: The compound may undergo oxidation, potentially using agents like potassium permanganate or hydrogen peroxide, leading to different oxidation states and derivatives.

- Formation of Complexes: The nitrogen atoms in the piperazine ring can coordinate with metal ions, forming complexes that may exhibit unique catalytic properties.

1-(Pyrrolidine-1-sulfonyl)piperazine exhibits notable biological activities due to its structural features. It has been linked to:

- Antimicrobial Properties: Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may also possess similar activity .

- Enzyme Inhibition: The piperazine and pyrrolidine moieties can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimalarial drug design, where such compounds are evaluated for their ability to inhibit key enzymes in the Plasmodium species .

- Cytotoxicity: Studies indicate that derivatives of piperazine can exhibit cytotoxic effects against certain cancer cell lines, highlighting the need for further investigation into this compound's potential therapeutic applications.

The synthesis of 1-(Pyrrolidine-1-sulfonyl)piperazine can be approached through several methods:

- Direct Sulfonation: A common method involves the reaction of piperazine with a sulfonylating agent in the presence of a base, facilitating the formation of the sulfonamide linkage.

- Microwave-Assisted Synthesis: This technique has gained popularity due to its efficiency and reduced reaction times, allowing for rapid synthesis of heterocyclic compounds .

- Functionalization of Preformed Rings: Another strategy involves modifying existing piperazine or pyrrolidine rings to introduce the sulfonyl group .

The applications of 1-(Pyrrolidine-1-sulfonyl)piperazine span various fields:

- Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.

- Chemical Biology: The compound can serve as a tool for studying enzyme mechanisms and interactions due to its ability to inhibit specific biological targets.

- Material Science: Its unique chemical structure may allow for incorporation into polymers or other materials with specialized properties.

Interaction studies are critical for understanding how 1-(Pyrrolidine-1-sulfonyl)piperazine interacts with biological systems:

- Enzyme Binding Affinity: Research into how this compound binds to target enzymes can provide insights into its mechanism of action and efficacy as an inhibitor.

- Molecular Docking Studies: Computational studies can predict how well this compound fits into active sites of enzymes compared to other known inhibitors, guiding further experimental validation.

Similar Compounds

Several compounds share structural similarities with 1-(Pyrrolidine-1-sulfonyl)piperazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyrrolidine-1-sulfonyl)benzamide | Benzamide derivative with pyrrolidine | Enhanced lipophilicity due to aromatic ring |

| Piperazine derivatives | Varying substitutions on piperazine | Diverse biological activities |

| Pyrrolidine derivatives | Variations in the pyrrolidine ring | Different stereochemistry affects activity |

These compounds highlight the versatility and potential applications of piperazine and pyrrolidine derivatives in medicinal chemistry. Each compound's unique aspects contribute to its distinct pharmacological profile, emphasizing the importance of structural variations in drug design.